molecular formula C22H21NO4S B300598 5-(3-Allyl-4,5-dimethoxybenzylidene)-3-benzyl-1,3-thiazolidine-2,4-dione

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B300598
M. Wt: 395.5 g/mol
InChI Key: OTZQDSGBLAHDJG-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-benzyl-1,3-thiazolidine-2,4-dione, commonly known as ADD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been studied extensively for its unique properties and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of ADD is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a decrease in the growth and proliferation of cancer cells and viruses.
Biochemical and Physiological Effects
ADD has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

ADD has several advantages for use in lab experiments, including its relative ease of synthesis and its broad range of potential applications. However, the compound can be challenging to work with due to its low solubility in water and other common solvents. Additionally, the lack of a full understanding of its mechanism of action can make it difficult to design experiments to fully investigate its potential uses.

Future Directions

There are many potential future directions for research on ADD. One area of interest is the development of new synthetic methods for producing the compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the compound's mechanism of action and to explore its potential uses in the treatment of various diseases. Research into the development of new formulations and delivery methods for ADD could also help to overcome some of the challenges associated with its use in lab experiments.

Synthesis Methods

The synthesis of ADD involves the condensation of 3-allyl-4,5-dimethoxybenzaldehyde and 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

ADD has shown potential in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its antitumor, antiviral, and antibacterial properties. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

5-(3-Allyl-4,5-dimethoxybenzylidene)-3-benzyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(3,4-dimethoxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H21NO4S/c1-4-8-17-11-16(12-18(26-2)20(17)27-3)13-19-21(24)23(22(25)28-19)14-15-9-6-5-7-10-15/h4-7,9-13H,1,8,14H2,2-3H3/b19-13-

InChI Key

OTZQDSGBLAHDJG-UYRXBGFRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)CC=C)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3

SMILES

COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3

Origin of Product

United States

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